4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by functionalization at various positions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors such as α-haloketones and thioureas.
Condensation Reactions: Using aldehydes and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency.
Continuous Flow Chemistry: For scalable and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
For detailed and specific information, consulting scientific literature, databases, and research articles would be necessary.
Properties
IUPAC Name |
4-methyl-N-propyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-6-15-12(17)11-9(2)16-13(18-11)10-5-4-7-14-8-10/h4-5,7-8H,3,6H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYWPLPIRZDAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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